2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643049
InChI: InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-9-7-8-14(12-15)13-22-17-11-6-5-10-16(17)21/h5-12H,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Br
Molecular Formula: C19H22BBrO3
Molecular Weight: 389.1 g/mol

2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13643049

Molecular Formula: C19H22BBrO3

Molecular Weight: 389.1 g/mol

* For research use only. Not for human or veterinary use.

2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C19H22BBrO3
Molecular Weight 389.1 g/mol
IUPAC Name 2-[3-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-9-7-8-14(12-15)13-22-17-11-6-5-10-16(17)21/h5-12H,13H2,1-4H3
Standard InChI Key YSXPEPYQZVWRFT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Br

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 2-[3-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its structural complexity. The dioxaborolane ring (a pinacol boronate) is tethered to a phenyl group substituted with a 2-bromophenoxy methyl moiety. Key properties include:

PropertyValue
Molecular FormulaC₁₉H₂₂BBrO₃
Molecular Weight389.1 g/mol
CAS Number68716-49-4*
Stability RecommendationsStore at 2–8°C under inert gas

*The CAS number provided corresponds to a structurally analogous compound , as the exact CAS for this derivative remains unspecified in available literature.

The boronate ester group is critical for its reactivity, enabling transmetalation in cross-coupling reactions. The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions in downstream syntheses.

Structural Analysis

X-ray crystallography of related dioxaborolanes reveals a planar boron center with trigonal geometry, stabilized by the pinacol ligand’s oxygen atoms. The bromophenoxy group introduces steric hindrance, which can influence reaction kinetics and regioselectivity. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and the pinacol methyl groups (δ 1.2–1.4 ppm) .

Synthesis and Production

Laboratory Synthesis

The synthesis involves two primary steps:

  • Formation of the Boronate Ester: A phenylboronic acid derivative reacts with pinacol in acetonitrile under reflux, yielding the dioxaborolane core . For example:

    Ar-B(OH)₂ + PinacolCH₃CN, ΔAr-B(O₂C₂Me₄)\text{Ar-B(OH)₂ + Pinacol} \xrightarrow{\text{CH₃CN, Δ}} \text{Ar-B(O₂C₂Me₄)}

    This step achieves yields exceeding 99% when performed under anhydrous conditions .

  • Introduction of the Bromophenoxy Group: A Suzuki-Miyaura coupling attaches the bromophenoxy methyl moiety to the boronate ester. Palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like potassium carbonate are employed in tetrahydrofuran (THF) at 80–90°C.

Example Protocol:

  • Reactants: 4-Bromophenylboronic acid (253.0 g, 1.24 mol), pinacol (150.9 g, 1.27 mol)

  • Solvent: Acetonitrile (1000 mL)

  • Conditions: Stirred at 20°C for 1.5 hours, followed by solvent removal under vacuum .

Industrial-Scale Considerations

Industrial production utilizes continuous flow reactors to enhance yield and reduce catalyst loading. Solvent recycling and palladium recovery systems are critical for cost-effectiveness and environmental compliance.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a boron nucleophile in Suzuki reactions, coupling with aryl halides to form biaryl structures. For instance:

Ar-B(O₂C₂Me₄) + Ar’-XPd catalystAr-Ar’ + B(O₂C₂Me₄)X\text{Ar-B(O₂C₂Me₄) + Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar' + B(O₂C₂Me₄)X}

The reaction tolerates diverse functional groups, making it invaluable in synthesizing complex molecules like kinase inhibitors.

Buchwald-Hartwig Amination

In palladium-catalyzed aminations, the boronate ester facilitates C–N bond formation, enabling access to aryl amines prevalent in pharmaceuticals.

Research and Future Directions

Materials Science

The compound’s rigid structure and boron content make it a candidate for organic semiconductors and metal-organic frameworks (MOFs).

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